Bicyclophenamine hydrochloride
Description
Such compounds typically feature a cyclohexane ring fused with aromatic or substituted amine groups, influencing their pharmacological and physicochemical properties. While specific data on bicyclophenamine hydrochloride are absent in the evidence, its comparison with structurally and functionally related compounds can be inferred from available analogs.
Properties
CAS No. |
20185-96-0 |
|---|---|
Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl (1S,4R)-2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-19(23-13-12-21-10-4-5-11-21)20(17-6-2-1-3-7-17)15-16-8-9-18(20)14-16;/h1-3,6-7,16,18H,4-5,8-15H2;1H/t16-,18+,20?;/m1./s1 |
InChI Key |
YFEDLOXYMYYJLF-UEOKEVMRSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC(=O)C2(C[C@@H]3CC[C@H]2C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2(CC3CCC2C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclophenamine hydrochloride involves the preparation of bicyclo[2.1.1]hexane modules. One efficient approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using specialized equipment and reaction conditions. The use of mercury lamps for crossed [2 + 2]-cycloaddition of 1,5-dienes is one such method, although it requires special equipment and glassware .
Chemical Reactions Analysis
Types of Reactions: Bicyclophenamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Bicyclophenamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as an anticancer agent . In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of bicyclophenamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a releasing agent of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine . These interactions mediate its effects on the nervous system and other physiological processes.
Comparison with Similar Compounds
Key Structural Features
Bicyclophenamine hydrochloride likely shares a bicyclic or polycyclic amine backbone, similar to compounds like N-Benzylcyclohexylamine hydrochloride (CAS 16350-96-2) and Cypenamine hydrochloride (CAS 5588-23-8). These analogs are characterized by:
- Cyclohexylamine core : A six-membered cyclohexane ring bonded to an amine group.
- Aromatic or alkyl substituents : Modifications such as benzyl (N-Benzylcyclohexylamine) or phenylcyclopentyl (Cypenamine) groups, which alter receptor affinity and metabolic stability .
Physicochemical Properties
Molecular and Stability Data
- N-Benzylcyclohexylamine HCl : Molecular formula C₁₃H₁₉N·HCl , molecular weight 225.8 g/mol, stable for ≥2 years at -20°C .
- Cypenamine HCl : Molecular formula C₁₁H₁₅N·HCl , molecular weight 197.7 g/mol (calculated for C₁₁H₁₅N), with antidepressant activity .
- 2-Fluoro Deschloroketamine HCl : Classified as an arylcyclohexylamine, suggesting similarity to dissociative anesthetics like ketamine but lacking chlorine and with a fluorine substituent .
This compound is hypothesized to exhibit intermediate molecular weight and stability due to its bicyclic structure, though experimental data are lacking.
Functional Differences and Research Implications
Receptor Affinity and Selectivity
- Cypenamine HCl: As an antidepressant, it likely targets monoamine transporters or receptors, differing from arylcyclohexylamines that act on NMDA receptors .
- 2-Fluoro Deschloroketamine HCl: Fluorination could reduce metabolic degradation compared to non-fluorinated analogs, extending half-life in vivo .
Bicyclophenamine’s pharmacological profile remains speculative but may combine features of both antidepressants and NMDA modulators due to structural hybridity.
Q & A
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound while minimizing off-target effects?
- Methodological Answer : Use factorial experimental designs (e.g., 2^k designs) to optimize assay conditions such as concentration ranges, pH, and incubation times. Employ counter-screening against related receptors/enzymes to assess specificity. For example, kinetic analysis of drug release (e.g., zero-order vs. Higuchi models) can be adapted to evaluate target engagement kinetics. Include negative controls (e.g., vehicle-only groups) and validate results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard-specific guidelines for hydrochloride compounds: use fume hoods for powder handling, wear nitrile gloves, and employ closed-system transfers to avoid inhalation. Safety data sheets (SDS) should be validated for acute toxicity (LD50) and ecotoxicological profiles. For novel derivatives, conduct Ames tests for mutagenicity and acute dermal irritation studies in preclinical models .
Advanced Research Questions
Q. How can researchers optimize the experimental design for studying this compound’s stability under varying physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., pH 2–8, 25–40°C). Use accelerated stability testing (ICH Q1A guidelines) with HPLC-UV monitoring of degradation products. For complex matrices (e.g., plasma), validate stability using isotopically labeled internal standards and matrix-matched calibration curves .
Q. What statistical approaches are recommended for resolving contradictions in pharmacokinetic data obtained from different this compound formulations?
- Methodological Answer : Use mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability and formulation-dependent absorption rates. Bootstrap resampling can assess confidence intervals for parameters like Cmax and AUC. For in vitro-in vivo correlations (IVIVC), apply Level A modeling with partial least squares (PLS) regression .
Q. How should researchers validate the specificity of analytical methods for this compound in biological matrices?
- Methodological Answer : Conduct interference studies using structurally similar compounds (e.g., metabolites or isomers). Validate via spike-and-recovery experiments in plasma/urine with ≤15% variability. For LC-MS/MS methods, confirm the absence of matrix effects (e.g., ion suppression/enhancement) using post-column infusion .
Q. What strategies are effective in addressing discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability tests. For in vivo models, employ pharmacokinetic-pharmacodynamic (PK/PD) bridging studies with biomarker-driven dosing regimens .
Data Interpretation and Reporting
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?
- Methodological Answer : Report detailed reaction conditions (solvent purity, catalyst lot numbers) and characterize all intermediates. Use Supplementary Information for extensive spectral data (e.g., ¹H/¹³C NMR, IR). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization thresholds .
Q. What criteria should guide the selection of animal models for evaluating this compound’s neuropharmacological effects?
- Methodological Answer : Prioritize translational relevance: use rodent models (e.g., Morris water maze for cognitive effects) with genetic/pharmacological controls. Include power analyses to justify sample sizes and mitigate Type II errors. For behavioral studies, adhere to ARRIVE 2.0 guidelines for rigor .
Tables for Reference
| Analytical Technique | Key Parameters | Application Example |
|---|---|---|
| HPLC-UV | Column: C18, λ = 254 nm | Purity assessment of bicyclophenamine HCl |
| LC-MS/MS | MRM transitions, LOD ≤ 0.1 ng/mL | Quantification in plasma matrices |
| NMR | ¹H (400 MHz), ¹³C (100 MHz) | Structural elucidation of novel derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
